(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine (R)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17470297
InChI: InChI=1S/C9H13FN2O/c1-3-8(11)7-4-6(10)5-12-9(7)13-2/h4-5,8H,3,11H2,1-2H3/t8-/m1/s1
SMILES:
Molecular Formula: C9H13FN2O
Molecular Weight: 184.21 g/mol

(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine

CAS No.:

Cat. No.: VC17470297

Molecular Formula: C9H13FN2O

Molecular Weight: 184.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine -

Specification

Molecular Formula C9H13FN2O
Molecular Weight 184.21 g/mol
IUPAC Name (1R)-1-(5-fluoro-2-methoxypyridin-3-yl)propan-1-amine
Standard InChI InChI=1S/C9H13FN2O/c1-3-8(11)7-4-6(10)5-12-9(7)13-2/h4-5,8H,3,11H2,1-2H3/t8-/m1/s1
Standard InChI Key NBQUAPHXAMINTL-MRVPVSSYSA-N
Isomeric SMILES CC[C@H](C1=C(N=CC(=C1)F)OC)N
Canonical SMILES CCC(C1=C(N=CC(=C1)F)OC)N

Introduction

(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine is a chemical compound belonging to the class of amines and pyridine derivatives. Its molecular formula is not explicitly provided in the available sources, but it has a molecular weight of approximately 184.21 g/mol. This compound features a propan-1-amine backbone attached to a fluorinated pyridine ring, which is further substituted with a methoxy group. These functional groups contribute to its unique chemical properties and potential biological activity.

Synthesis of (R)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine

The synthesis of (R)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine typically involves several key steps, often requiring controlled temperature and an inert atmosphere to prevent oxidation or degradation of sensitive functional groups. Common solvents used in these reactions include dimethylformamide (DMF) and acetonitrile. The reaction conditions are optimized to ensure the stability of the product and the efficiency of the synthesis process.

Chemical Reactivity

(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine participates in various chemical reactions, influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the methoxy group. These effects modulate the compound's nucleophilicity and electrophilicity, making it a versatile reagent in organic synthesis.

Biological Activity and Potential Applications

Research indicates that (R)-1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine may exhibit pharmacological properties due to its ability to modulate neurotransmitter systems. This modulation could potentially affect pathways related to mood regulation and cognitive function, suggesting its interest in medicinal chemistry.

Comparison with Similar Compounds

Similar compounds, such as the (S)-enantiomer of 1-(5-Fluoro-2-methoxypyridin-3-YL)propan-1-amine, may exhibit different pharmacological properties due to their stereochemistry. The presence of fluorine and methoxy groups in these compounds enhances their biological activity and potential applications in pharmaceutical research.

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